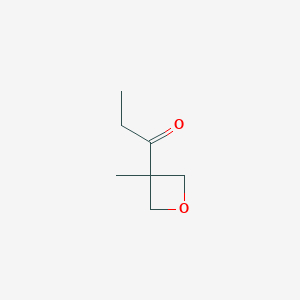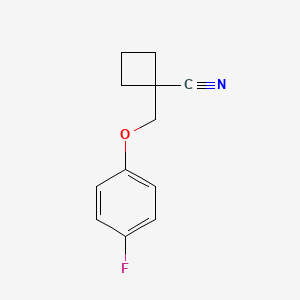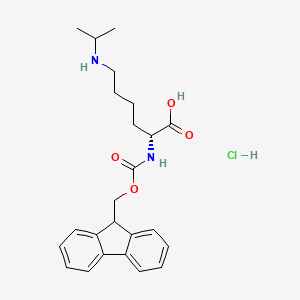
Fmoc-D-Lys(Me)2-OH.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Lys(Me)2-OH.HCl involves several steps. Initially, Nα-Fmoc-Nε-(benzyl, methyl)-lysine hydrochloride is subjected to reductive benzylation and reductive methylation in the presence of triethylamine and Boc anhydride in anhydrous dichloromethane . This process results in the formation of the desired dimethyl-lysine derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with this compound being incorporated at the appropriate position .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Lys(Me)2-OH.HCl undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using piperidine, allowing for further functionalization of the lysine residue.
Reductive Methylation: This reaction introduces methyl groups to the lysine residue, enhancing its stability and functionality.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
Triethylamine and Boc Anhydride: Employed in the reductive methylation process.
Major Products Formed
The primary product formed from these reactions is the dimethyl-lysine derivative, which is used in peptide synthesis .
Scientific Research Applications
Fmoc-D-Lys(Me)2-OH.HCl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in the study of histone modifications.
Medicine: Utilized in the development of therapeutic peptides and the study of disease mechanisms.
Industry: Employed in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-D-Lys(Me)2-OHThis modification can affect protein function by altering protein-protein interactions and chromatin structure . The methylation of lysine in histone tails is a common post-translational modification that functions in histone-regulated chromatin condensation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Me)-OH HCl: A monomethyl-lysine derivative used in peptide synthesis.
Fmoc-Lys(Boc)(Me)-OH:
Uniqueness
Fmoc-D-Lys(Me)2-OH.HCl is unique due to its dimethylation, which provides enhanced stability and functionality compared to monomethyl derivatives . This makes it particularly useful in the study of histone modifications and protein interactions .
Properties
Molecular Formula |
C24H31ClN2O4 |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C24H30N2O4.ClH/c1-16(2)25-14-8-7-13-22(23(27)28)26-24(29)30-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h3-6,9-12,16,21-22,25H,7-8,13-15H2,1-2H3,(H,26,29)(H,27,28);1H/t22-;/m1./s1 |
InChI Key |
IOJHRAFPTHMKOM-VZYDHVRKSA-N |
Isomeric SMILES |
CC(C)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Canonical SMILES |
CC(C)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)
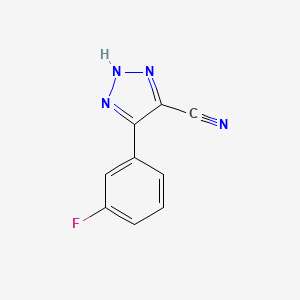
![7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13009947.png)
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
![4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)
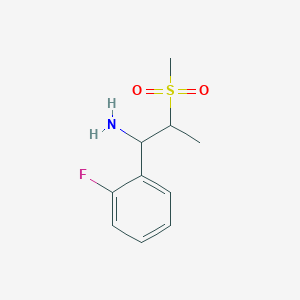
![Pyrazolo[1,5-b]pyridazin-3-amine](/img/structure/B13009968.png)
![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)


![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine](/img/structure/B13009997.png)

